molecular formula C24H28N4O5 B11566648 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11566648
M. Wt: 452.5 g/mol
InChI Key: QIWVLENDXDKWJU-UHFFFAOYSA-N
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Description

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carbonitrile with an appropriate morpholine derivative under basic conditions. Another approach includes a three-component reaction involving aromatic aldehydes, malononitrile, and resorcinol using sodium carbonate as a catalyst in ethanol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.

Common reagents and conditions used in these reactions include sodium carbonate, ethanol, and basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential candidate for the development of anti-tumor and anti-inflammatory drugs due to its potent biological activities.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known for its anti-inflammatory and anti-tumor activities, which make it a promising candidate for drug development. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors in the body.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile include:

    2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar structure with a pyridine ring, morpholine group, and cyano group attached to it.

    Polysubstituted 2-amino-4 H -pyran-3-carbonitrile derivatives: These compounds have a wide range of interesting biological activities and are important in various fields of research.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H28N4O5

Molecular Weight

452.5 g/mol

IUPAC Name

2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H28N4O5/c1-15-13-19-21(24(29)28(15)8-7-27-9-11-32-12-10-27)20(17(14-25)23(26)33-19)16-5-4-6-18(30-2)22(16)31-3/h4-6,13,20H,7-12,26H2,1-3H3

InChI Key

QIWVLENDXDKWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CCN4CCOCC4

Origin of Product

United States

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